molecular formula C18H15F2N3OS2 B2399312 (E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897481-80-0

(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2399312
CAS No.: 897481-80-0
M. Wt: 391.45
InChI Key: YHHAQFDBEMDDMB-ONEGZZNKSA-N
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Description

(E)-1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule designed for research applications. This compound features a distinct molecular architecture, incorporating a 4,6-difluorobenzo[d]thiazole unit linked through a piperazine ring to a (E)-3-(thiophen-2-yl)prop-2-en-1-one group. The integration of these "privileged fragments"—a benzothiazole heterocycle and a piperazine linker—is a common strategy in medicinal chemistry to develop compounds with potential bioactivity and the ability to interact with various biological targets . The presence of fluorine atoms is often utilized to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. Researchers may investigate this compound as a key intermediate or a novel chemical entity in drug discovery projects, particularly in the synthesis of more complex molecules for screening against various therapeutic targets. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS2/c19-12-10-14(20)17-15(11-12)26-18(21-17)23-7-5-22(6-8-23)16(24)4-3-13-2-1-9-25-13/h1-4,9-11H,5-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHAQFDBEMDDMB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. Its key components include:

  • Piperazine Ring : A common moiety in medicinal chemistry known for its versatility in drug design.
  • Benzothiazole Group : Associated with various pharmacological activities, including antimicrobial and anticancer properties.
  • Thiophene Ring : Known for its role in enhancing biological activity due to its electron-rich nature.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the benzothiazole moiety suggests potential inhibition of enzymes like tyrosinase, which is crucial in melanin synthesis. Studies indicate that related compounds exhibit significant inhibitory effects on tyrosinase activity, leading to applications in skin depigmentation and anti-cancer therapies .
  • Antimicrobial Activity : Compounds containing thiophene and benzothiazole have shown promising results against various bacterial strains. Preliminary studies suggest that similar derivatives possess significant antibacterial properties, making them candidates for further development .
  • Cytotoxic Effects : Research indicates that structurally similar compounds can induce apoptosis in cancer cells. The interaction between the piperazine and benzothiazole components may enhance cytotoxicity against specific cancer cell lines .

Biological Activity Data

Activity TypeIC50 Value (µM)Reference
Tyrosinase Inhibition0.18
AntibacterialVaries
CytotoxicityVaries

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effect of a related compound on tyrosinase activity using B16F10 melanoma cells. The compound demonstrated a dose-dependent reduction in enzyme activity, indicating potential as a skin-whitening agent without significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives, showing effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including those similar to the compound , exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, a study demonstrated that benzothiazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that thiazole and thiophene derivatives possess significant antibacterial and antifungal activities. A comparative study on similar compounds revealed that certain modifications enhance their efficacy against resistant strains of bacteria .

Neurological Applications

Compounds with piperazine moieties have been explored for their neuroprotective effects. The interaction of such compounds with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases. For example, derivatives have been tested for their ability to modulate serotonin receptors, which could be beneficial in managing conditions like depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR of (E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is crucial for optimizing its biological activity. The presence of the difluorobenzo[d]thiazole ring is vital for enhancing lipophilicity and improving cellular uptake, which directly correlates with increased biological activity .

Case Study 1: Anticancer Efficacy

A recent investigation into a series of benzothiazole derivatives demonstrated that modifications similar to those found in this compound resulted in significant inhibition of tumor growth in vitro and in vivo models . The study highlighted the importance of electronic and steric factors in enhancing anticancer activity.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of thiazole derivatives showed that compounds with similar structural features exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that the introduction of electron-withdrawing groups significantly improved antibacterial potency .

Organic Electronics

The unique electronic properties of thiophene and benzothiazole derivatives make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating these moieties can enhance charge transport properties and stability .

Conductive Polymers

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Bromine : The target compound’s 4,6-difluorobenzo[d]thiazole group contrasts with bromophenyl substituents in analogues (e.g., 1-(4-bromophenyl)-...). Fluorine’s electronegativity may improve solubility and metabolic stability compared to bromine’s bulkier, polarizable nature .
  • Thiophene vs. Other Heterocycles : Thiophene’s electron-rich aromatic system could enhance interactions with biological targets compared to furan or pyridine derivatives, which have differing electronic profiles .
  • Synthesis Uniformity : All compounds in follow "General Procedure C" (40°C), suggesting shared reactivity of the α,β-unsaturated ketone core, but substituent-specific adjustments may influence yields or purity .
Physicochemical and Bioactive Properties

While explicit data for the target compound is absent, inferences can be drawn from structurally related molecules:

  • Thiophene-Containing Analogues : Compounds with thiophene moieties (e.g., 1-(thiophen-2-yl)-...) are often prioritized in drug discovery due to their balanced hydrophobicity and aromatic interactions .
  • Fluorine Impact: Fluorinated benzothiazoles, as in the target compound, are associated with enhanced blood-brain barrier penetration in other studies, a trait absent in non-fluorinated analogues .
  • Bioactivity Context: highlights that substituent variations in ferroptosis-inducing compounds (FINs) critically affect cancer cell selectivity.
Crystallographic and Computational Insights

The SHELX software suite () is widely used for refining crystal structures of such compounds. For example, resolves the crystal structure of a pyrazole-prop-2-en-1-one derivative, revealing planar geometry and intermolecular hydrogen bonding—features likely shared by the target compound. Computational modeling could further compare π-stacking tendencies between fluorine-substituted and brominated analogues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and what purification methods are recommended?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole-piperazine intermediate with a thiophene-containing enone under reflux conditions in aprotic solvents (e.g., toluene or DMF). Key steps include nucleophilic substitution and condensation reactions. Purification is achieved via recrystallization (using ethanol or DMF/EtOH mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the pure E-isomer .

Q. How is the molecular structure of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H/¹³C) to verify proton environments and carbon frameworks, particularly the E-configuration of the enone moiety.
  • X-ray crystallography for absolute stereochemical assignment, resolving piperazine ring conformation and fluorine/thiophene spatial arrangements .

Q. What are the key spectroscopic techniques used to characterize intermediates during synthesis?

  • Methodological Answer : Intermediates are monitored using:

  • Thin-layer chromatography (TLC) for reaction progress.
  • High-performance liquid chromatography (HPLC) to assess purity.
  • FT-IR to confirm functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹).
    Intermediate structures are validated via ¹H NMR and mass spectrometry (ESI-MS) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound?

  • Methodological Answer : Optimization involves systematic variation of:

  • Solvent polarity (e.g., switching from toluene to DMF for better solubility of polar intermediates).
  • Catalysts (e.g., piperidine for Knoevenagel condensations, as in ).
  • Temperature gradients (reflux vs. microwave-assisted heating).
    Yield improvements are quantified using HPLC or gravimetric analysis, with reaction kinetics modeled via Arrhenius plots .

Q. How to design experiments to evaluate the compound's bioactivity against cancer cell lines?

  • Methodological Answer : Use standardized in vitro cytotoxicity assays :

  • Cell lines: Human gastric (NUGC), colon (DLD-1), liver (HA22T), and breast (MCF-7) cancers.
  • Protocol: Incubate cells with serial dilutions of the compound (1–100 µM) for 48–72 hours. Measure viability via sulforhodamine B (SRB) assay or MTT.
  • Controls: Include reference compounds (e.g., CHS-828) and vehicle (DMSO ≤0.5%). EC₅₀ values are calculated using nonlinear regression .

Q. What computational methods aid in predicting the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to targets like kinase domains or GPCRs.
  • QSAR studies to correlate substituent effects (e.g., fluorine position on benzothiazole) with bioactivity.
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies by:

  • Replicating assays under identical conditions (cell line passage number, serum concentration).
  • Validating target engagement via biophysical methods (SPR, ITC) to measure binding affinity.
  • Performing meta-analyses of published data to identify confounding variables (e.g., impurity profiles in older syntheses) .

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